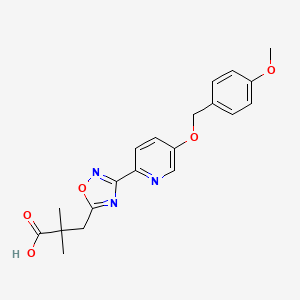
3-(3-(5-((4-Methoxybenzyl)oxy)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2,2-dimethylpropanoic acid
Overview
Description
3-(3-(5-((4-Methoxybenzyl)oxy)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2,2-dimethylpropanoic acid is a useful research compound. Its molecular formula is C20H21N3O5 and its molecular weight is 383.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-(5-((4-Methoxybenzyl)oxy)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2,2-dimethylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-(5-((4-Methoxybenzyl)oxy)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2,2-dimethylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Therapeutic Worth of 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole ring is a distinctive structural component recognized for its ability to interact with various enzymes and receptors in biological systems. This interaction is facilitated through multiple weak interactions, such as hydrogen bonding, making 1,3,4-oxadiazole derivatives highly versatile in eliciting a range of bioactivities. Compounds incorporating this moiety have been extensively researched for their therapeutic efficacy across a broad spectrum of medicinal chemistry applications, including but not limited to anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents. Such diversity in bioactivity suggests a considerable potential for the development of new medicinal agents that are both active and less toxic (Verma et al., 2019).
Biological Activities of Coumarin and Oxadiazole Derivatives
Further research into the biological activities of oxadiazole derivatives has shown that they can be effectively modified to synthesize potent drugs with enhanced efficacy. The oxadiazole moiety, specifically, has been linked to antimicrobial, anticancer, and anti-inflammatory activities, among others. Such findings underscore the adaptability and therapeutic relevance of oxadiazole derivatives in the development of new pharmaceuticals (Jalhan et al., 2017).
Applications in Organic Pollutant Treatment
In addition to their pharmacological significance, oxadiazole derivatives have been identified as beneficial in environmental applications, particularly in the treatment of organic pollutants. Certain redox mediators have been found to enhance the degradation efficiency of recalcitrant compounds in wastewater, with enzymes in the presence of these mediators showing increased substrate range and degradation efficiency. This highlights the potential utility of oxadiazole derivatives in the remediation of environmental contaminants, further broadening the scope of their application beyond medicinal chemistry (Husain & Husain, 2007).
properties
IUPAC Name |
3-[3-[5-[(4-methoxyphenyl)methoxy]pyridin-2-yl]-1,2,4-oxadiazol-5-yl]-2,2-dimethylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-20(2,19(24)25)10-17-22-18(23-28-17)16-9-8-15(11-21-16)27-12-13-4-6-14(26-3)7-5-13/h4-9,11H,10,12H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMDCXHICAKNDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=NC(=NO1)C2=NC=C(C=C2)OCC3=CC=C(C=C3)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(5-((4-Methoxybenzyl)oxy)pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2,2-dimethylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



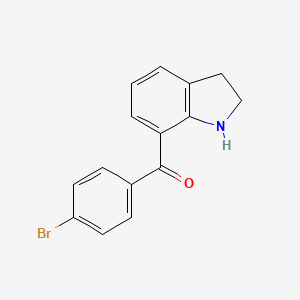
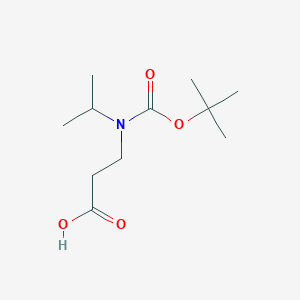
![4-Quinazolineacetic acid, 8-fluoro-1,2,3,4-tetrahydro-3-[2-methoxy-5-(trifluoromethyl)phenyl]-2-oxo-, methyl ester](/img/structure/B3167131.png)
![5,7-Dimethyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B3167140.png)
![2-chloro-N-cyclohexyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide](/img/structure/B3167142.png)
![2-Chloro-N-[4,5-dimethyl-3-(4-methyl-benzoyl)-thiophen-2-YL]-acetamide](/img/structure/B3167145.png)
![2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine](/img/structure/B3167159.png)
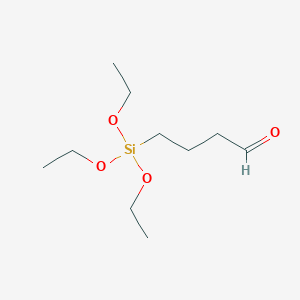
![4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine](/img/structure/B3167182.png)
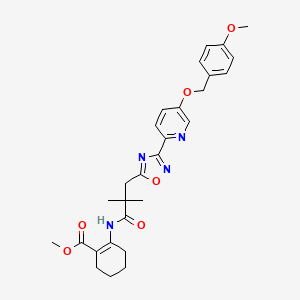
![1H-Isoindole-1,3(2H)-dione, 2-[2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]ethyl]-](/img/structure/B3167197.png)


